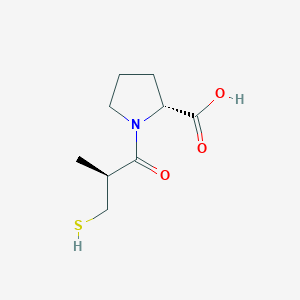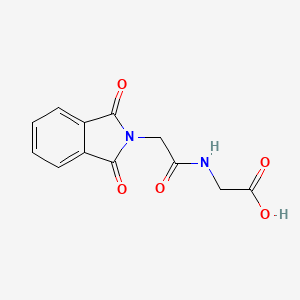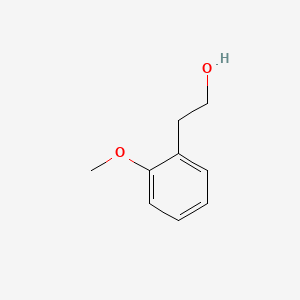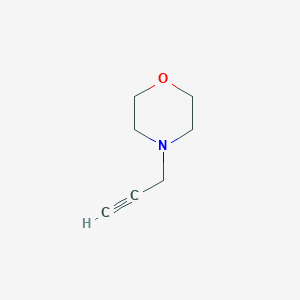
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid typically involves the conversion of an optically active D-(-)-3-mercapto-2-methyl-propionic acid, where the mercapto function is protected, into the corresponding acid chloride. This acid chloride is then reacted with an L-proline compound, and the protected mercapto group is liberated to obtain the desired proline derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to meet production demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced derivatives from reduction, and substituted products from nucleophilic substitution .
Scientific Research Applications
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Primarily used as an ACE inhibitor for treating hypertension and heart failure.
Industry: Utilized in the development of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The compound exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system that regulates blood pressure. By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets involved include the active site of the ACE enzyme, where the compound binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
Captopril: Another ACE inhibitor with a similar mercapto group.
Enalapril: An ACE inhibitor that lacks the mercapto group but has a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor with a different chemical structure but similar therapeutic effects
Uniqueness
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific chemical structure, which includes both a mercapto group and a pyrrolidine ring. This combination provides distinct binding properties and potency as an ACE inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C9H15NO3S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m1/s1 |
InChI Key |
FAKRSMQSSFJEIM-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@H](CS)C(=O)N1CCC[C@@H]1C(=O)O |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(4-Methylphenyl)-2-oxoethyl]pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B1362664.png)









